molecular formula C15H14O3 B1311337 4,3'-Dimethoxybenzophenone CAS No. 75731-44-1

4,3'-Dimethoxybenzophenone

Cat. No. B1311337
CAS RN: 75731-44-1
M. Wt: 242.27 g/mol
InChI Key: XSUJSUIVBJPHFR-UHFFFAOYSA-N
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Description

4,3’-Dimethoxybenzophenone is an ultraviolet absorbing additive in plastic products . It is used in the industry for its ability to absorb UV light, which helps to prevent the degradation of plastic products when exposed to sunlight.


Molecular Structure Analysis

The molecular structure of 4,3’-Dimethoxybenzophenone has been analyzed in several studies . The compound has a molecular weight of 242.27 g/mol and its molecular formula is C15H14O3 .


Chemical Reactions Analysis

The chemical reactions involving 4,3’-Dimethoxybenzophenone have been explored in various studies . These studies provide insights into the chemical behavior of 4,3’-Dimethoxybenzophenone and its reactivity under different conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,3’-Dimethoxybenzophenone have been documented . It has a molecular weight of 242.27 g/mol, a molecular formula of C15H14O3, and a structure that can be represented as a 2D Mol file .

Scientific Research Applications

Organic Synthesis Intermediary

4,3’-Dimethoxybenzophenone serves as an important intermediate in organic synthesis. Its molecular structure allows it to participate in various chemical reactions, facilitating the synthesis of complex organic compounds. This compound can be used to introduce methoxybenzoyl functionalities into target molecules, which is a valuable step in synthesizing pharmaceuticals, agrochemicals, and other organic materials .

Ultraviolet (UV) Absorption in Plastics

Due to its ability to absorb UV light, 4,3’-Dimethoxybenzophenone is utilized as an additive in plastic products. This application is crucial for preventing UV-induced degradation, which can lead to discoloration, loss of mechanical strength, and other forms of material deterioration. The compound’s effectiveness in absorbing harmful UV radiation helps in extending the lifespan of plastic products .

Photoreactive Agent

The photoreactivity of 4,3’-Dimethoxybenzophenone is explored in scientific research, particularly in studies involving photochemical reactions. It can act as a photoinitiator, starting polymerization processes upon exposure to light. This property is especially useful in the development of photoresists and other light-sensitive materials used in electronic and printing industries .

Pharmaceutical Research

In pharmaceutical research, 4,3’-Dimethoxybenzophenone is employed as an intermediate for the synthesis of various drugs. Its presence in the molecular structure of certain medications can influence their pharmacokinetic and pharmacodynamic properties, making it a compound of interest in drug design and development .

Agrochemical Production

This compound finds applications in the production of agrochemicals. Its chemical properties allow it to be incorporated into the synthesis of pesticides and herbicides, contributing to the efficacy of these products in protecting crops from pests and diseases .

Dye and Pigment Industry

4,3’-Dimethoxybenzophenone is used as a raw material in the dye and pigment industry. It can be involved in the synthesis of colorants for textiles, inks, and coatings. The methoxy groups in its structure can influence the color properties of the final dye or pigment, making it a valuable component in color science research .

Safety and Hazards

The safety data sheet for 3,4-Dimethoxybenzophenone indicates that it may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

(3-methoxyphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-13-8-6-11(7-9-13)15(16)12-4-3-5-14(10-12)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUJSUIVBJPHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447741
Record name 4,3'-DIMETHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,3'-Dimethoxybenzophenone

CAS RN

75731-44-1
Record name (3-Methoxyphenyl)(4-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75731-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,3'-DIMETHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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